Mal-PEG4-Propargyl is a synthetic compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a maleimide group and a propargyl functional group, which makes it useful in various biochemical applications, particularly in bioconjugation and drug delivery systems. The compound is often utilized in the development of targeted therapies and in the modification of biomolecules.
Mal-PEG4-Propargyl is typically synthesized in laboratory settings through chemical processes involving polyethylene glycol and specific reactive groups. It is commercially available from various chemical suppliers specializing in bioconjugation reagents.
Mal-PEG4-Propargyl can be classified as:
The synthesis of Mal-PEG4-Propargyl generally involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for achieving high yields and purity. For instance, reactions may be conducted under inert atmospheres to minimize side reactions.
The molecular structure of Mal-PEG4-Propargyl can be represented as follows:
The structure consists of a polyethylene glycol chain (four ethylene glycol units) with maleimide and propargyl groups attached at either end.
The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can be used to confirm its identity and purity.
Mal-PEG4-Propargyl participates in several chemical reactions due to its reactive functional groups:
These reactions are typically performed under mild conditions, making them suitable for sensitive biological applications. The efficiency of these reactions can be influenced by factors such as concentration, temperature, and the presence of catalysts.
The mechanism of action primarily involves the formation of covalent bonds between Mal-PEG4-Propargyl and target biomolecules:
Kinetic studies may be performed to assess the reaction rates and efficiencies under various conditions, providing insights into optimal usage scenarios.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
Mal-PEG4-Propargyl has numerous scientific uses:
Polyethylene glycol spacers serve as critical molecular components in bioconjugation reagents, with Mal-PEG₄-Propargyl (CAS 1262681-30-0) exemplifying this design principle. The tetraethylene glycol (PEG₄) spacer in this compound significantly enhances aqueous solubility, enabling reactions in physiological buffers essential for biomolecule conjugation [1] [4]. This hydrophilicity originates from the ether oxygen atoms within the PEG spacer, which form hydrogen bonds with water molecules while simultaneously reducing intermolecular aggregation between conjugated biomolecules [3] [4].
The spacer length (PEG₄, equivalent to approximately 16 atoms) provides an optimal balance between steric flexibility and molecular size. Research demonstrates that PEG spacers of this length effectively separate conjugated domains, minimizing steric hindrance during binding events while maintaining efficient pharmacokinetic profiles [3] [9]. The increased solvation sphere around conjugated complexes reduces nonspecific binding to serum proteins and cells, thereby improving bioavailability [3] [10].
Table 1: Impact of PEG Spacer Length on Bioconjugate Properties
Spacer Length (Ethylene Glycol Units) | Solubility (mg/mL) | Hydrodynamic Radius (Å) | Key Bioconjugation Advantages |
---|---|---|---|
PEG₂ (Short) | ≤5 | 4.8 | Minimal size increase |
PEG₄ (Mal-PEG₄-Propargyl) | >50 | 8.2 | Optimal solubility/steric balance |
PEG₈ (Extended) | >100 | 14.7 | Maximum solubility/shielding |
Beyond solubility enhancement, PEG spacers confer protease resistance by creating a steric shield around conjugated biomolecules. This protective function significantly extends the circulatory half-life of therapeutic conjugates by impeding enzymatic degradation [3] [10]. The chemical stability of the PEG₄ spacer under physiological conditions (pH 4-9, 37°C) further ensures linker integrity during in vivo applications, preventing premature cleavage of conjugated payloads [1] [9].
Mal-PEG₄-Propargyl features two orthogonal reactive termini that enable sequential conjugation strategies: the maleimide group (3.5-6.7 Å reactive diameter) specifically targets thiol groups (-SH) at near-physiological pH (6.5-7.5), while the terminal alkyne (propargyl group) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules [1] [2] [4]. This dual functionality permits the creation of ternary complexes through controlled, stepwise reactions without cross-reactivity.
The maleimide-thiol conjugation proceeds via Michael addition, forming stable thioether bonds at remarkable rates (k = 0.1-10 M⁻¹s⁻¹ at pH 7.0). This reaction preferentially targets cysteine residues in proteins and peptides, enabling site-specific modification of biologics [1] [4] [7]. The reaction efficiency remains unaffected by the PEG₄ spacer, which instead facilitates accessibility to sterically constrained thiol sites [4] [9].
The terminal alkyne group enables bioorthogonal click chemistry through Cu(I)-catalyzed [3+2] cycloaddition with organic azides, forming 1,4-disubstituted triazole linkages. This reaction proceeds with exceptional selectivity (>95% yield) under ambient conditions, making it suitable for conjugating sensitive biomolecules [2] [7] [10]. The triazole ring formed during conjugation contributes additional stability while introducing minimal steric bulk (ΔV ≈ 38 ų).
Table 2: Reaction Parameters for Mal-PEG₄-Propargyl Dual Functionalization
Reactive Group | Target Functionality | Optimal Conditions | Reaction Kinetics | Conjugation Product Stability |
---|---|---|---|---|
Maleimide | Thiol (-SH) | pH 6.5-7.5, 4-25°C | k = 0.1-10 M⁻¹s⁻¹ | Stable in plasma (>48h) |
Propargyl (Alkyne) | Azide (-N₃) | Cu(I), ambient temp. | k = 0.1-1.0 M⁻¹s⁻¹* | Hydrolytically stable |
*Rate acceleration up to 10⁷-fold with Cu(I) catalysis [10]
This dual functionality enables sophisticated bioconjugation architectures:
The PEG₄ spacer plays a crucial intermediary role by preventing electronic interference between conjugation sites. This spatial separation ensures reaction kinetics at each terminus remain independent and predictable, enabling quantitative conjugation yields exceeding 90% for both reaction steps [3] [4]. The stepwise conjugation protocol typically involves initial maleimide-thiol coupling (2h, 25°C), followed by copper-catalyzed click chemistry with azide components (1h, 37°C), with purification eliminating copper residues between steps [4] [7].
Recent innovations leverage copper-free strain-promoted variants for propargyl-azide conjugation in sensitive biological systems. Though not inherent to Mal-PEG₄-Propargyl, engineered cyclooctyne reagents can react with the propargyl group's click handle, enabling live-cell conjugation applications [10]. This expanding reactivity profile positions Mal-PEG₄-Propargyl as a versatile foundation for next-generation bioconjugates in targeted therapeutics and advanced diagnostics.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: